

# laboratory preparation of 4-[(3-Chlorophenyl)(hydroxy)methyl]benzotrile

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## Compound of Interest

Compound Name:	4-[(3-Chlorophenyl)(hydroxy)methyl]benzotrile
CAS No.:	186000-52-2
Cat. No.:	B180135

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An Application Note and Protocol for the Laboratory Preparation of **4-[(3-Chlorophenyl)(hydroxy)methyl]benzotrile**

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## Abstract

This document provides a comprehensive guide for the laboratory synthesis of **4-[(3-Chlorophenyl)(hydroxy)methyl]benzotrile**, a diarylmethanol derivative of interest to researchers in medicinal chemistry and materials science. Diaryl- and aryl-heteroarylmethanols are significant structural motifs with diverse biological activities.<sup>[1][2]</sup> The protocol herein details a robust and scalable two-step synthetic pathway. The synthesis commences with the Friedel-Crafts acylation of benzonitrile with 3-chlorobenzoyl chloride to yield the ketone intermediate, 4-(3-chlorobenzoyl)benzotrile. This is followed by the selective reduction of the ketone using sodium borohydride to afford the target secondary alcohol. This guide emphasizes the

mechanistic rationale behind procedural choices, detailed safety protocols, and methods for characterization to ensure scientific rigor and reproducibility.

## Introduction and Synthetic Strategy

The synthesis of unsymmetrical diarylmethanols is a fundamental task in organic chemistry, traditionally achieved through the addition of organometallic reagents like Grignard or organolithium compounds to benzophenone derivatives.[3][4] However, these methods often suffer from limited functional group tolerance. An alternative and highly reliable strategy involves the reduction of a ketone precursor. This approach was selected for its high selectivity, operational simplicity, and the commercial availability of the starting materials.

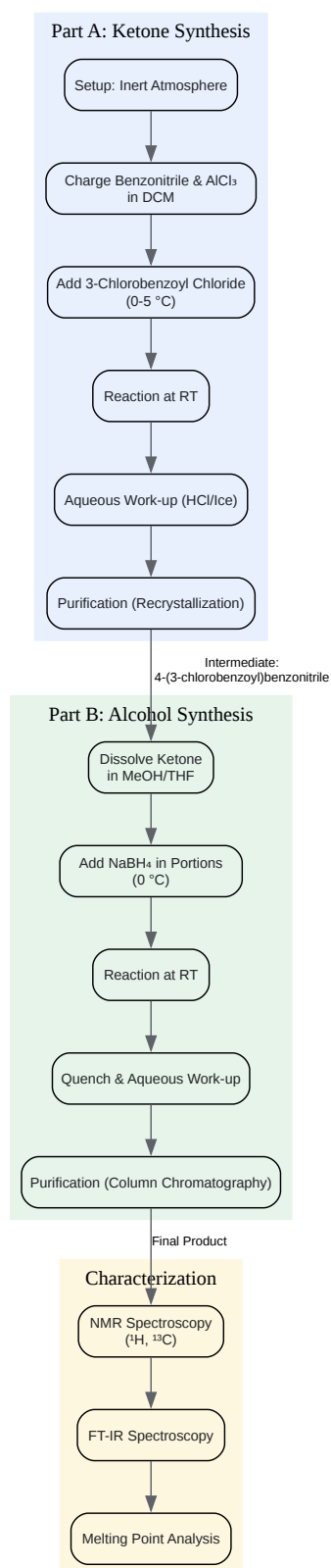
The chosen synthetic route is outlined below:

- Step 1: Friedel-Crafts Acylation. Synthesis of the ketone intermediate, 4-(3-chlorobenzoyl)benzointrile, by reacting benzonitrile with 3-chlorobenzoyl chloride in the presence of a Lewis acid catalyst, aluminum chloride ( $\text{AlCl}_3$ ).
- Step 2: Selective Ketone Reduction. Conversion of the ketone to the target secondary alcohol, **4-[(3-Chlorophenyl)(hydroxy)methyl]benzointrile**, using the mild and selective reducing agent sodium borohydride ( $\text{NaBH}_4$ ).[5]

This method circumvents the challenges associated with the reactivity of the nitrile group towards strong organometallic reagents that would be employed in a Grignard-based approach.[6]

## Overall Experimental Workflow

The following diagram illustrates the sequential workflow for the synthesis, purification, and characterization of the target compound.



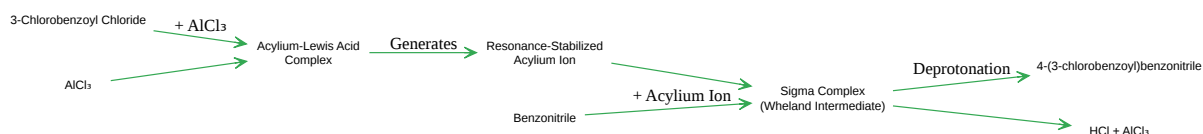
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Caption: Overall workflow for the synthesis of **4-[(3-Chlorophenyl)(hydroxy)methyl]benzonitrile**.

## Part A: Synthesis of 4-(3-chlorobenzoyl)benzonitrile

### Reaction Principle and Mechanism

The Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction.[7] The Lewis acid,  $\text{AlCl}_3$ , coordinates to the acyl chloride, generating a highly electrophilic acylium ion. [8] The nitrile group of benzonitrile is an electron-withdrawing group, which deactivates the aromatic ring and directs incoming electrophiles to the meta-position. However, due to steric hindrance and the possibility of complexation with the Lewis acid, acylation often occurs at the para-position, which is the desired outcome for this synthesis.



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Caption: Mechanism of Friedel-Crafts Acylation.

## Safety Precautions

- Aluminum Chloride ( $\text{AlCl}_3$ ): Highly corrosive and reacts violently with water, releasing  $\text{HCl}$  gas. Handle in a fume hood and ensure all glassware is scrupulously dry.
- 3-Chlorobenzoyl Chloride: Corrosive and a lachrymator. Reacts with moisture. Handle with care in a fume hood.
- Benzonitrile: Toxic upon ingestion, inhalation, and skin contact. Handle in a fume hood with appropriate personal protective equipment (PPE).[9]

- Dichloromethane (DCM): Volatile and a suspected carcinogen. Use only in a well-ventilated fume hood.

Required PPE: Safety goggles, flame-retardant lab coat, and chemically resistant gloves (e.g., nitrile) are mandatory.

## Experimental Protocol

Equipment:

- Three-neck round-bottom flask (oven-dried)
- Reflux condenser with a drying tube (e.g., filled with CaCl<sub>2</sub>)
- Dropping funnel (oven-dried)
- Magnetic stirrer and stir bar
- Ice bath

Reagents & Quantities:

Reagent	Molar Mass (g/mol)	Amount	Moles (mmol)	Equiv.
<b>Benzonitrile</b>	<b>103.12</b>	<b>5.16 g (5.0 mL)</b>	<b>50</b>	<b>1.0</b>
Aluminum Chloride	133.34	7.33 g	55	1.1
3-Chlorobenzoyl Chloride	175.01	8.75 g (6.7 mL)	50	1.0
Dichloromethane (DCM)	-	100 mL	-	-

| 6M Hydrochloric Acid | - | 100 mL | - | - |

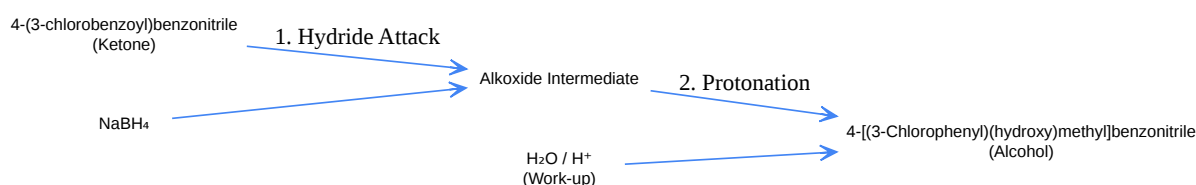
Procedure:

- Set up an oven-dried three-neck flask equipped with a magnetic stir bar, dropping funnel, and a condenser fitted with a drying tube.
- In the flask, add anhydrous aluminum chloride (7.33 g) and dry DCM (50 mL) under a nitrogen or argon atmosphere.
- Cool the stirred suspension to 0-5 °C using an ice bath.
- In the dropping funnel, prepare a solution of benzonitrile (5.16 g) and 3-chlorobenzoyl chloride (8.75 g) in dry DCM (50 mL).
- Add the solution from the dropping funnel to the  $\text{AlCl}_3$  suspension dropwise over 30-45 minutes, maintaining the internal temperature below 10 °C. The reaction is exothermic.<sup>[10]</sup>
- After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, carefully and slowly pour the reaction mixture into a beaker containing crushed ice (200 g) and concentrated HCl (30 mL). Perform this step in a fume hood as large quantities of HCl gas will evolve.
- Stir the resulting mixture until all the ice has melted and the solids have dissolved. Transfer to a separatory funnel.
- Separate the organic layer. Extract the aqueous layer with DCM (2 x 50 mL).
- Combine the organic layers, wash with saturated sodium bicarbonate solution (1 x 50 mL), followed by brine (1 x 50 mL).
- Dry the organic layer over anhydrous magnesium sulfate ( $\text{MgSO}_4$ ), filter, and remove the solvent under reduced pressure using a rotary evaporator.
- Purify the resulting crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water or isopropanol) to yield 4-(3-chlorobenzoyl)benzonitrile as a crystalline solid.

## Part B: Reduction to 4-[(3-Chlorophenyl)(hydroxy)methyl]benzotrile

### Reaction Principle and Mechanism

Sodium borohydride ( $\text{NaBH}_4$ ) is a source of hydride ions ( $\text{H}^-$ ).<sup>[11]</sup> It is a mild reducing agent that selectively reduces aldehydes and ketones to the corresponding primary and secondary alcohols, respectively.<sup>[12][13]</sup> Crucially for this synthesis,  $\text{NaBH}_4$  does not typically reduce less reactive carbonyl derivatives like esters or nitriles under these conditions.<sup>[11]</sup> The reaction proceeds via the nucleophilic addition of a hydride ion to the electrophilic carbonyl carbon, forming an alkoxide intermediate, which is subsequently protonated during the workup to yield the alcohol.<sup>[14]</sup>



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Caption: Mechanism of Ketone Reduction by  $\text{NaBH}_4$ .

### Safety Precautions

- Sodium Borohydride ( $\text{NaBH}_4$ ): Flammable solid. Reacts with water and acids to produce flammable hydrogen gas. Handle away from ignition sources. Additions to protic solvents should be done carefully and in portions.
- Methanol/Tetrahydrofuran (MeOH/THF): Flammable solvents. Handle in a fume hood.

### Experimental Protocol

Equipment:

- Round-bottom flask

- Magnetic stirrer and stir bar
- Ice bath
- Standard laboratory glassware for work-up and purification

Reagents & Quantities:

Reagent	Molar Mass (g/mol)	Amount	Moles (mmol)	Equiv.
<b>4-(3-chlorobenzoyl) benzonitrile</b>	<b>241.67</b>	<b>4.84 g</b>	<b>20</b>	<b>1.0</b>
Methanol (MeOH)	-	80 mL	-	-
Tetrahydrofuran (THF)	-	20 mL	-	-
Sodium Borohydride (NaBH <sub>4</sub> )	37.83	0.91 g	24	1.2

| 1M Hydrochloric Acid | - | As needed | - | - |

Procedure:

- In a round-bottom flask, dissolve the ketone intermediate (4.84 g) in a mixture of methanol (80 mL) and THF (20 mL).
- Cool the solution to 0 °C in an ice bath with stirring.
- Add sodium borohydride (0.91 g) slowly in small portions over 15 minutes. Caution: Hydrogen gas evolution will occur.
- After the addition is complete, stir the reaction at 0 °C for 30 minutes, then remove the ice bath and stir for an additional 1-2 hours at room temperature.

- Monitor the reaction by TLC until the starting ketone is fully consumed.
- Cool the flask in an ice bath again and quench the reaction by the slow, dropwise addition of 1M HCl until the bubbling ceases and the pH is acidic (~pH 5-6).
- Remove most of the solvent via rotary evaporation.
- Add deionized water (50 mL) to the residue and extract the product with ethyl acetate (3 x 50 mL).
- Combine the organic extracts, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>).
- Filter and concentrate the solution under reduced pressure to obtain the crude product.
- Purify the crude material using silica gel column chromatography (eluent: e.g., a gradient of ethyl acetate in hexanes) to yield the pure **4-[(3-Chlorophenyl)(hydroxy)methyl]benzonitrile**.

## Characterization of Final Product

The purified product should be characterized to confirm its identity and purity.

- Appearance: White to off-white solid.
- <sup>1</sup>H NMR (in CDCl<sub>3</sub>): Expected signals would include a singlet or doublet for the benzylic proton (-CHOH-), a broad singlet for the hydroxyl proton (-OH), and a series of multiplets in the aromatic region corresponding to the protons of the 3-chlorophenyl and 4-cyanophenyl rings.<sup>[15]</sup>
- <sup>13</sup>C NMR (in CDCl<sub>3</sub>): Expected signals would include a signal for the benzylic carbon (~75 ppm), a signal for the nitrile carbon (~118 ppm), and various signals in the aromatic region (125-145 ppm).<sup>[15]</sup>
- FT-IR (KBr or ATR): Key stretches expected are a broad peak for the O-H group (~3400 cm<sup>-1</sup>), a sharp peak for the C≡N group (~2230 cm<sup>-1</sup>), and C-Cl stretching in the fingerprint region.

- Melting Point: A sharp melting point range indicates high purity.

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